(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron
Overview
Description
STY-BODIPY is a styrene-conjugated fluorogenic probe for radical-trapping antioxidant (RTA) activity. Co-autoxidation of the STY-BODIPY signal carrier and a hydrocarbon co-substrate can be quantified by monitoring the loss of absorbance at 571 nm. STY-BODIPY has been used to measure the activity of RTAs, as well as the kinetics and stoichiometry of RTA reactions in cell-free assays.
Mechanism of Action
Target of Action
STY-BODIPY, also known as (T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron, primarily targets Reactive Oxygen Species (ROS) in cells and organisms . ROS are a series of oxidants, including superoxide (O 2•− ), hydrogen peroxide (H 2 O 2 ), hydroxyl radical (HO • ), and other related compounds .
Mode of Action
STY-BODIPY acts as a fluorogenic probe for radical-trapping antioxidant (RTA) activity . It interacts with its targets (ROS) by undergoing co-autoxidation with a hydrocarbon co-substrate . This interaction can be quantified by monitoring the loss of absorbance at 571 nm .
Biochemical Pathways
The primary biochemical pathway affected by STY-BODIPY is lipid peroxidation, a radical-mediated chain reaction that converts lipids into lipid hydroperoxides and other oxidation products . This process has been implicated in the pathogenesis of virtually every type of degenerative disease .
Pharmacokinetics
For instance, it is soluble in benzene and methyl acetate , which can impact its bioavailability.
Result of Action
The primary result of STY-BODIPY’s action is the inhibition of lipid peroxidation, thereby reducing oxidative stress . It has been used to measure the activity of RTAs, as well as the kinetics and stoichiometry of RTA reactions in cell-free assays .
Action Environment
The action of STY-BODIPY can be influenced by the environment in which it is used. For instance, its effectiveness as a fluorogenic probe for RTA activity has been demonstrated in phospholipid liposomal environments . Additionally, factors such as temperature and the presence of other compounds can impact the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
STY-BODIPY plays a significant role in biochemical reactions, particularly in the measurement of the activity of RTAs, as well as the kinetics and stoichiometry of RTA reactions in cell-free assays
Molecular Mechanism
It’s known that it’s involved in the co-autoxidation process with a hydrocarbon co-substrate
Properties
IUPAC Name |
2,2-difluoro-4,6-dimethyl-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BF2N2/c1-14-12-15(2)23-19(14)13-18-11-10-17(24(18)20(23,21)22)9-8-16-6-4-3-5-7-16/h3-13H,1-2H3/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSMCBDAQPKMBB-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)C=CC4=CC=CC=C4)C)C)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)/C=C/C4=CC=CC=C4)C)C)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BF2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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